

Introduction: The Strategic Value of a Polychlorinated Pyridine Intermediate

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Compound of Interest

Compound Name: *2,3,5-Trichloropyridine-4-carbonyl chloride*

CAS No.: 1221791-81-6

Cat. No.: B1463194

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In the landscape of modern medicinal chemistry and agrochemical development, the pyridine scaffold remains a cornerstone for constructing biologically active molecules. Its utility is significantly enhanced through substitution, with halogenated derivatives offering unique electronic properties and metabolic stability. Among these, **2,3,5-Trichloropyridine-4-carbonyl chloride** (CAS No. 1221791-81-6) emerges as a highly specialized and reactive building block. This guide provides an in-depth examination of its commercial availability, physicochemical properties, synthesis, and strategic applications, particularly for professionals engaged in the design and synthesis of novel chemical entities. As a reactive acyl chloride, this compound serves as a potent electrophile for introducing the 2,3,5-trichloropyridin-4-oyl moiety, a key structural unit in various advanced chemical research programs.

Commercial Availability and Sourcing

2,3,5-Trichloropyridine-4-carbonyl chloride is not a common, high-volume commodity chemical. It is typically available from specialized chemical suppliers that focus on providing advanced building blocks for research and development purposes. Researchers should anticipate lead times for delivery, as it may be synthesized on demand rather than held in large stock.

Table 1: Commercial Suppliers of **2,3,5-Trichloropyridine-4-carbonyl chloride**

Supplier	CAS Number	Notes
Amerigo Scientific	1221791-81-6	A distributor specializing in life science research chemicals.[1]
Arctom	1221791-81-6	Offers the compound in flexible and larger reagent sizes.[2]
Sigma-Aldrich	1221791-81-6	Listed as a product available from Key Organics.[3]

Note: Availability and stock levels should always be confirmed directly with the supplier prior to project planning.

Physicochemical and Safety Profile

Detailed experimental data for **2,3,5-Trichloropyridine-4-carbonyl chloride** is not widely published. However, its properties can be inferred from its constituent parts: the 2,3,5-trichloropyridine core and the acyl chloride functional group. The parent compound, 2,3,5-Trichloropyridine, is a solid at room temperature.[4] The acyl chloride group imparts high reactivity, particularly towards nucleophiles, and moisture sensitivity.

Table 2: Properties of the Parent Compound, 2,3,5-Trichloropyridine (CAS: 16063-70-0)

Property	Value	Source
Molecular Formula	C ₅ H ₂ Cl ₃ N	Sigma-Aldrich
Molecular Weight	182.44 g/mol	Sigma-Aldrich[5]
Melting Point	46-50 °C	ChemicalBook, Sigma-Aldrich[4][5]
Boiling Point	219 °C	ChemicalBook, Sigma-Aldrich[4][5]
Appearance	White to off-white crystalline powder	TCI, Agrochemx[6]
Solubility	Slightly soluble in water; Soluble in organic solvents.	ChemicalBook, Agrochemx[4]

Handling and Safety Precautions

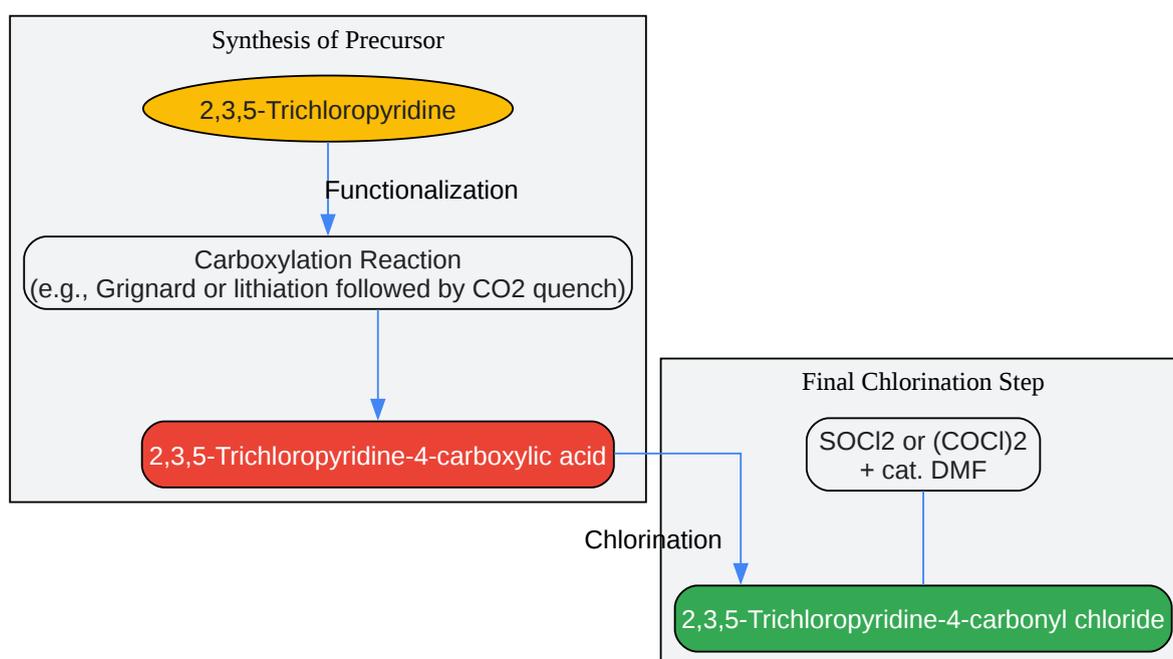
As an acyl chloride, **2,3,5-Trichloropyridine-4-carbonyl chloride** is expected to be a corrosive and lachrymatory substance. It will react with water and other protic solvents to release hydrogen chloride (HCl) gas. The trichloropyridine core is classified as toxic and an irritant.[4] Therefore, stringent safety protocols are mandatory.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7]
- Handling: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of vapors. Use an inert atmosphere (e.g., nitrogen or argon) to handle the material, preventing degradation from atmospheric moisture.[4]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, amines, and strong bases.

Synthesis and Chemical Reactivity

Synthesis Pathway

2,3,5-Trichloropyridine-4-carbonyl chloride is typically prepared from its corresponding carboxylic acid precursor, 2,3,5-Trichloropyridine-4-carboxylic acid (also known as 2,3,5-trichloroisonicotinic acid).^{[8][9]} The conversion is a standard organic transformation achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$). This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).



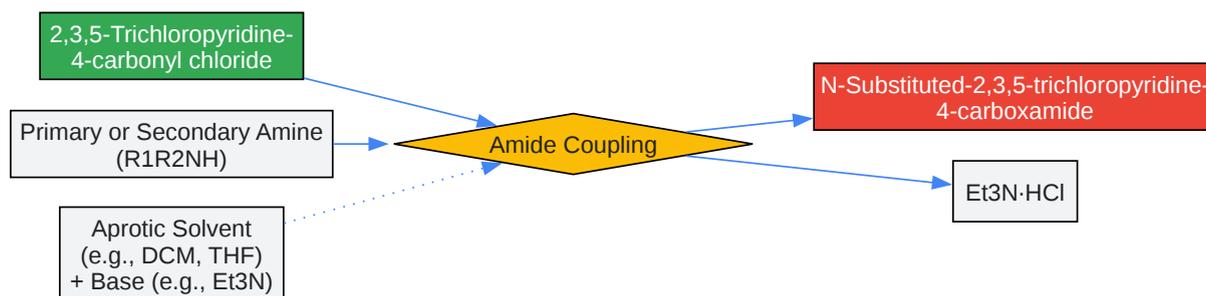
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Caption: Synthesis workflow from the parent heterocycle to the target acyl chloride.

Application in Amide Bond Formation

The primary utility of **2,3,5-Trichloropyridine-4-carbonyl chloride** in drug discovery is its role as an efficient acylating agent for the synthesis of amides and esters. The reaction with primary

or secondary amines is typically rapid and high-yielding, forming a stable amide bond—a critical linkage in many pharmaceutical agents.



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Caption: General reaction scheme for amide synthesis using the title compound.

This reactivity is crucial for structure-activity relationship (SAR) studies, where diverse amine functionalities are coupled to the trichloropyridine core to explore their impact on biological activity. Polychlorinated aromatic systems are known to be important in the development of herbicides, pesticides, and other bioactive molecules, making this a valuable intermediate.^[10]
^[11]^[12]

Experimental Protocol: Synthesis of a Representative N-Aryl Carboxamide

This protocol describes a general procedure for the coupling of **2,3,5-Trichloropyridine-4-carbonyl chloride** with a generic aniline derivative. This procedure is illustrative and must be adapted based on the specific properties of the amine substrate and performed following a thorough, site-specific risk assessment.

Objective: To synthesize N-(4-methoxyphenyl)-2,3,5-trichloropyridine-4-carboxamide.

Materials:

- **2,3,5-Trichloropyridine-4-carbonyl chloride** (1.0 eq)

- 4-Methoxyaniline (1.05 eq)
- Triethylamine (Et₃N) (1.5 eq)
- Anhydrous Dichloromethane (DCM)
- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

- **Reaction Setup:** In a flame-dried, round-bottom flask under an inert atmosphere of nitrogen, dissolve 4-methoxyaniline (1.05 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
- **Cooling:** Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction.
- **Reagent Addition:** Dissolve **2,3,5-Trichloropyridine-4-carbonyl chloride** (1.0 eq) in a separate flask with a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acyl chloride is consumed.
- **Aqueous Work-up:** Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel.
- **Washing:** Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

- **Drying and Concentration:** Dry the isolated organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure amide product.

Conclusion

2,3,5-Trichloropyridine-4-carbonyl chloride stands as a valuable, albeit specialized, reagent for researchers in drug discovery and fine chemical synthesis. Its commercial availability through niche suppliers facilitates access for advanced research projects. The compound's high reactivity, governed by the acyl chloride group, makes it an excellent tool for constructing complex molecular architectures, particularly for synthesizing libraries of amides and esters for biological screening. A thorough understanding of its reactive nature and the stringent safety precautions required for its handling are paramount to its successful and safe utilization in the laboratory.

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